16beta-Hydroxyestrone
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Overview
Description
16beta-hydroxyestrone is a 3-hydroxy steroid that is estrone substituted by a beta-hydroxy group at position 16. It has a role as an estrogen and a human xenobiotic metabolite. It is a 16beta-hydroxy steroid, a 3-hydroxy steroid, a 17-oxo steroid, a member of phenols and a secondary alpha-hydroxy ketone. It derives from an estrone. It derives from a hydride of an estrane.
16b-Hydroxyestrone belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 16b-hydroxyestrone is considered to be a steroid lipid molecule. 16b-Hydroxyestrone is considered to be a practically insoluble (in water) and relatively neutral molecule. 16b-Hydroxyestrone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 16b-hydroxyestrone is primarily located in the membrane (predicted from logP) and cytoplasm. 16b-Hydroxyestrone can be biosynthesized from estrane and estrone.
Scientific Research Applications
Rheumatoid Arthritis and Systemic Lupus Erythematosus
Research has shown that in patients with rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), there is a significant shift towards mitogenic estrogens, including 16beta-hydroxyestrone, in relation to endogenous antiestrogens. This shift likely contributes to the maintenance of the proliferative state in these diseases (Weidler et al., 2004).
Endometrial Carcinogenesis
This compound has been studied in the context of endometrial carcinogenesis. It was observed that mice treated with this compound, among other estrogens, showed significant development of adenocarcinomas. This suggests that this compound may play a role in promoting and progressing endometrial carcinogenesis in mice initiated with N-ethyl-N'-nitro-N-nitrosoguanidine (Takahashi et al., 2004).
Synovial Tissue Hyperplasia
Studies have found that different hydroxylated estrogen metabolites, including this compound, can interfere with monocyte proliferation. This interaction might modulate the immune response and play a role in synovial tissue hyperplasia in rheumatoid arthritis patients (Capellino et al., 2008).
Cardiovascular Protection
In postmenopausal women, the ratio of urinary 2-hydroxyestrone to 16alpha-hydroxyestrone, which includes this compound, is a significant predictor of systolic blood pressure. This finding may reflect the effects of 2-hydroxyestradiol, a potent inhibitor of vascular smooth muscle cell proliferation (Masi et al., 2006).
Oxidative Metabolism
The oxidative metabolites of estrogens formed by various human cytochrome P450 isoforms have been systematically characterized, including the formation of this compound. This research provides insight into the complex metabolism and potential physiological roles of these estrogen metabolites (Lee et al., 2003).
properties
CAS RN |
966-06-3 |
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Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16S)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,18+/m1/s1 |
InChI Key |
WPOCIZJTELRQMF-LFRCEIEQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
physical_description |
Solid |
synonyms |
16 alpha-hydroxyestrone 16 beta-hydroxyestrone 16-alpha-hydroxyestrone 16-hydroxyestrone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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